molecular formula C34H26ClNO B2642239 (8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline CAS No. 89409-21-2

(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B2642239
CAS No.: 89409-21-2
M. Wt: 500.04
InChI Key: GIZFAEUYDDYNPT-BVNFUTIRSA-N
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Description

The compound “(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline” is a tetrahydroquinoline derivative characterized by a bicyclic core structure with substituted aromatic groups. The Z-configuration of the methylidene group at position 8 distinguishes its stereochemistry. Key structural features include:

  • A 4-chlorophenoxy group attached to the methylidene moiety.
  • Phenyl substituents at positions 2 and 4 of the tetrahydroquinoline ring.
  • A partially saturated quinoline ring system (positions 5–8).

Properties

IUPAC Name

(8Z)-8-[(4-chlorophenoxy)-phenylmethylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26ClNO/c35-27-19-21-28(22-20-27)37-34(26-15-8-3-9-16-26)30-18-10-17-29-31(24-11-4-1-5-12-24)23-32(36-33(29)30)25-13-6-2-7-14-25/h1-9,11-16,19-23H,10,17-18H2/b34-30-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZFAEUYDDYNPT-BVNFUTIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=C(C=C4)Cl)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=C(/C3=CC=CC=C3)\OC4=CC=C(C=C4)Cl)/C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is C34H26ClNOC_{34}H_{26}ClNO, with a molecular weight of approximately 500.04 g/mol. The structure includes a tetrahydroquinoline core modified with a chlorophenoxy group and a phenylmethylidene substituent.

Synthesis

The synthesis of this compound typically involves organic reactions such as the Mannich reaction or condensation reactions with substituted phenols or aldehydes. These methods allow for the introduction of various functional groups that can enhance biological activity.

1. Anticancer Activity

Research indicates that compounds within the tetrahydroquinoline family exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including HeLa cells, where they demonstrated low toxicity profiles at concentrations up to 200 µM .

The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydroquinoline structure can lead to enhanced potency against cancer cells. The introduction of electron-withdrawing groups like chlorophenoxy has been linked to improved efficacy in inhibiting tumor growth.

2. Antimicrobial Activity

Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their effectiveness against pathogenic strains commonly found in hospital environments .

The antibacterial activity was assessed using standard disc diffusion methods, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

3. Antifungal Activity

The antifungal properties of this compound have also been explored. Certain derivatives were found to be more effective than others based on their structural variations. Compounds with longer carbon chains and specific hydroxyl group placements demonstrated superior antifungal activity compared to shorter chains .

Case Studies

Several case studies illustrate the biological potential of tetrahydroquinoline derivatives:

  • Case Study 1 : A derivative of this compound was tested in vivo in mice models for its anticancer effects. The results showed a significant reduction in tumor size compared to control groups.
  • Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that it could serve as a lead compound for developing new antibiotics.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A: 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline

  • Key Differences: Replaces the 4-chlorophenoxy group with a 4-chlorobenzylidene moiety. Lacks the phenyl group on the methylidene carbon.
  • Research Findings: Exhibits a planar tetrahydroquinoline core stabilized by π-π interactions between aromatic rings and weak hydrogen bonds (C–H···Cl) . Single-crystal X-ray diffraction confirms a mean C–C bond length of 0.003 Å and an R factor of 0.036, indicating high structural precision .

Compound B: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide

  • Key Differences: Contains a chromene ring fused to the tetrahydroquinoline system. Introduces a benzamide group and cyano substituent.
  • Research Findings: Synthesized via benzoylation of a chromene precursor, with reflux in acetic anhydride yielding pyrimidine-fused derivatives (e.g., Compound 4 in ) . Structural complexity may enhance biological activity but reduces solubility compared to simpler tetrahydroquinolines .

Compound C: 8-Hydroxy-5,6,7,8-tetrahydroquinoline

  • Key Differences :
    • Replaces aromatic substituents with a hydroxyl group at position 6.
    • Lacks halogenated or phenyl groups.
  • Research Findings :
    • The hydroxyl group increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (8Z)-8-[4-chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline?

The compound is typically synthesized via multicomponent Hantzsch-like reactions. A representative protocol involves refluxing a mixture of substituted cyclohexanones, ammonium acetate (as a nitrogen source), and aryl aldehydes in methanol or ethanol for 7–12 hours . For example, (Z)-2,6-dibenzylidenecyclohexanone can react with 4-chlorophenoxybenzaldehyde and ammonium acetate under refluxing methanol to yield the tetrahydroquinoline core. Recrystallization from ethanol is recommended for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as bond lengths (e.g., C–C = 0.93–0.97 Å) and angles are measured to validate the Z-configuration of the methylidene group and the tetrahydroquinoline scaffold . Complementary techniques like 1H^1H-NMR and 13C^{13}C-NMR are used to confirm proton environments and aromatic substitution patterns, with shifts typically observed at δ 6.5–8.5 ppm for phenyl and chlorophenyl groups .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening often focuses on antimicrobial activity (e.g., agar diffusion assays against Staphylococcus aureus or Escherichia coli) and enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase-2 assays) . Dose-response curves (IC50_{50}/MIC values) are generated to quantify potency. Negative controls and reference standards (e.g., ciprofloxacin for antimicrobial tests) are critical for data validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Systematic optimization involves varying:

  • Solvent polarity : Ethanol or methanol enhances cyclization efficiency compared to aprotic solvents .
  • Catalysts : Lewis acids like ZnCl2_2 or Ce(SO4_4)2_2 may accelerate imine formation .
  • Reaction time : Extended reflux (12+ hours) improves conversion but risks side-product formation (e.g., over-oxidation) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf_f = 0.5–0.7 in ethyl acetate/hexane) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Comparative studies with analogs reveal that:

  • Chlorine at 4-position : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .
  • Phenyl vs. alkyl groups : Bulky aryl groups (e.g., 2,4-diphenyl) stabilize π-π stacking with enzyme active sites, as seen in COX-2 inhibition .
  • Methylidene configuration : The Z-isomer shows higher activity than the E-isomer due to steric alignment with target proteins .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Purity discrepancies : Impurities (e.g., unreacted aldehydes) can skew bioassay results. HPLC-MS or elemental analysis is advised for batch verification .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC assays) and include multiple cell lines/enzymes to assess selectivity .
  • Solubility issues : Use DMSO/carboxymethylcellulose vehicles at non-toxic concentrations (<1% v/v) .

Methodological Resources

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to enzymes like COX-2 or acetylcholinesterase. Density Functional Theory (DFT) calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) correlated with reactivity .

Q. How should researchers handle crystallographic data refinement for this compound?

Use SHELXL for structure refinement, with riding models for H atoms (C–H = 0.93–0.97 Å, Uiso_{iso} = 1.2–1.5 Ueq_{eq}) . Validate with R-factor convergence (<0.05) and CheckCIF/PLATON for symmetry errors .

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